molecular formula C26H26N2O4 B13629429 3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B13629429
M. Wt: 430.5 g/mol
InChI Key: TWNGBHYOIMBXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound known for its applications in peptide synthesis and as a coupling agent. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving solid-phase synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), primary amines.

Major Products

The major products formed from these reactions include various derivatives of the original compound, often with modifications at the amino or carbonyl groups.

Scientific Research Applications

3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is widely used in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a coupling agent in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Upon deprotection, the amino group can participate in further reactions, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-4-BOC-amino-phenylalanine: Similar structure but with a tert-butoxycarbonyl (BOC) protecting group instead of the dimethylamino group.

    Fmoc-L-phenylalanine: Lacks the dimethylamino group, making it less versatile in certain reactions.

Uniqueness

3-[4-(dimethylamino)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H26N2O4/c1-28(2)18-13-11-17(12-14-18)15-24(25(29)30)27-26(31)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,31)(H,29,30)

InChI Key

TWNGBHYOIMBXEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.